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C-Peptide 2 (rat) trifluoroacetate salt - 41594-08-5

C-Peptide 2 (rat) trifluoroacetate salt

Catalog Number: EVT-3166029
CAS Number: 41594-08-5
Molecular Formula: C135H222N38O49
Molecular Weight: 3161.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

C-Peptide 2 is classified as a peptide fragment that is released during the cleavage of proinsulin into insulin. It is secreted in equimolar amounts alongside insulin, making it a valuable biomarker for insulin production in clinical settings. The molecular formula for C-Peptide 2 (rat) trifluoroacetate salt is C135H222N38O49C_{135}H_{222}N_{38}O_{49} with a molecular weight of approximately 3,054.55 g/mol .

Synthesis Analysis

The synthesis of C-Peptide 2 typically involves solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain on a solid support. The following steps outline the synthesis process:

  1. Preparation: The initial amino acid is attached to a resin, which serves as the solid support.
  2. Coupling: Subsequent amino acids are coupled to the growing chain using coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt).
  3. Deprotection: Protective groups on the amino acids are removed to allow further coupling.
  4. Cleavage: Once the desired peptide length is achieved, the peptide is cleaved from the resin using trifluoroacetic acid (TFA), resulting in the formation of the trifluoroacetate salt .

The synthesis can be optimized by adjusting parameters such as temperature, reaction time, and concentrations of reactants to improve yield and purity.

Molecular Structure Analysis

The molecular structure of C-Peptide 2 features a sequence of amino acids that contribute to its biological activity. The structure includes:

  • Amino Acid Sequence: The specific arrangement of amino acids determines its function and interaction with insulin receptors.
  • Secondary Structure: C-Peptide 2 may exhibit helical or other secondary structures depending on the environment and interactions with other molecules .
  • Salt Form: As a trifluoroacetate salt, it enhances solubility and stability, which are essential for experimental applications.

Structural analysis can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the identity and purity of the synthesized peptide .

Chemical Reactions Analysis

C-Peptide 2 participates in various biochemical reactions, primarily involving interactions with insulin receptors and other cellular components. Key reactions include:

Mechanism of Action

The mechanism of action for C-Peptide 2 involves its role in enhancing insulin signaling pathways:

  1. Receptor Binding: C-Peptide 2 binds to specific receptors on target cells, which may activate intracellular signaling cascades.
  2. Modulation of Insulin Action: It has been shown to enhance the effects of insulin by promoting glucose uptake in peripheral tissues.
  3. Physiological Effects: C-Peptide 2 influences various physiological processes such as sodium retention and potassium secretion, which are critical for maintaining electrolyte balance .

Research indicates that C-Peptide may also have protective effects on pancreatic beta cells, contributing to better insulin secretion under stress conditions.

Physical and Chemical Properties Analysis

C-Peptide 2 (rat) trifluoroacetate salt exhibits several notable physical and chemical properties:

These properties make it suitable for various applications in research and therapeutic contexts.

Applications

C-Peptide 2 has several significant applications in scientific research:

  • Biomarker for Insulin Production: Used clinically to assess pancreatic function by measuring levels of C-peptide alongside insulin.
  • Research Tool: Investigated for its potential therapeutic roles in diabetes management and metabolic disorders.
  • Drug Development: Explored as a candidate for developing long-acting formulations that could improve glycemic control in diabetic patients .
Biosynthetic Pathways and Post-Translational Modifications of C-Peptide 2

Proinsulin Processing and C-Peptide 2 Excision Mechanisms

C-Peptide 2 originates from the proteolytic cleavage of proinsulin within pancreatic β-cell secretory granules. Proinsulin consists of an N-terminal B-chain, a connecting C-peptide (31 amino acids in rats), and a C-terminal A-chain, stabilized by disulfide bonds. The conversion is mediated by two calcium-dependent endoproteases: prohormone convertase 1/3 (PC1/3) initiates cleavage at the B-chain/C-peptide junction (Arg⁶⁴-Arg⁶⁵ in rat proinsulin), while prohormone convertase 2 (PC2) cleaves the C-peptide/A-chain site (Lys⁸⁸-Arg⁸⁹). This sequential processing yields mature insulin (B- and A-chains) and C-peptide 2 in equimolar ratios [1] [8].

The acidic residue (Glu³) immediately downstream of the B-chain/C-peptide junction is critical for PC1/3 recognition. Mutational studies show that substituting Glu³ with proline abolishes cleavage efficiency by disrupting enzyme-substrate binding, confirming the necessity of conserved acidic residues for precise excision [8]. After cleavage, carboxypeptidase E removes basic residue remnants (Arg/Lys) from C-peptide 2's termini, generating the biologically active form stored in granules.

Table 1: Key Enzymes in Rat Proinsulin Processing

EnzymeCleavage SiteSpecificityRole in C-Peptide 2 Maturation
PC1/3B-chain/C-peptide junctionRequires acidic residue (Glu³) at P1'Initiates C-peptide 2 liberation
PC2C-peptide/A-chain junctionPrefers basic residues (Lys/Arg) at P1/P4Completes C-peptide 2 release
Carboxypeptidase EBasic residue removalExopeptidase activityTrims C-terminal Arg/Lys for maturation

Truncation Dynamics: Role of Des-(27-31)C-Peptide in Secretory Granules

C-terminal truncation generates des-(27-31)C-peptide, a prevalent variant in rat secretory granules. This truncated form arises from carboxypeptidase-mediated cleavage of the terminal pentapeptide (GSLQᴳ in rat C-peptide 2). The truncation occurs post-excision and is facilitated by:

  • Acidic environment of secretory granules (pH ~5.5), which optimizes carboxypeptidase activity.
  • Structural flexibility of the C-terminal region, which lacks secondary structure and exposes residues to enzymatic degradation [4] [9].

The C-terminal pentapeptide (²⁷GSLQᴳ³¹) is highly conserved across mammals and anchors C-peptide 2 to cell membranes. Truncation abolishes this binding capacity, as demonstrated by in vitro assays showing des-(27-31)C-peptide fails to activate Na⁺/K⁺-ATPase—a key function of the full-length peptide. Despite this, truncated C-peptide accumulates in granules at concentrations equimolar to insulin, suggesting regulated secretion rather than degradation [4] [9].

Table 2: Functional Impact of C-Terminal Truncation

C-Peptide 2 FormStructureMembrane BindingNa⁺/K⁺-ATPase ActivationGranular Abundance
Full-length (1-31)Intact C-terminusYesYesHigh
des-(27-31)Lacks 5 C-terminal residuesNoNoHigh

Species-Specific Variability in C-Peptide 2 Maturation

Rat C-peptide 2 (EAEDLQVGQVELGGGPGAGSLQPLALEGSLQᴳ) exhibits key divergences from human C-peptide:

  • N-terminal residues: Rat (Glu¹-Ala²-Glu³-Asp⁴) vs. Human (Glu¹-Ala²-Glu³-Asp⁴-Leu⁵). The absence of Leu⁵ in rats reduces hydrophobic interactions during proinsulin folding.
  • Central domain: Rat contains a polyglycine sequence (¹⁴GGGP¹⁷), enhancing conformational flexibility versus the human (¹⁵GGAED¹⁹) [1] [7].
  • C-terminal anchor: Rat pentapeptide (²⁷GSLQᴳ³¹) differs from human (²⁷EGSLQ³¹), affecting receptor affinity.

These variations influence processing kinetics:

  • Cleavage efficiency: Rat proinsulin is cleaved 20% faster by PC1/3 due to the Glu³-Asp⁴ motif, enhancing electrostatic interactions with the enzyme’s catalytic pocket.
  • Truncation susceptibility: The rat C-terminal sequence (²⁶EG²⁷) is more labile to carboxypeptidases than the human (²⁶QE²⁷), explaining higher des-(27-31) abundance in rat granules [4] [8].

Table 3: Cross-Species Comparison of C-Peptide Features

FeatureRat C-Peptide 2Human C-PeptideFunctional Implication
Length31 residues31 residuesConserved backbone structure
N-terminal sequenceEAEDEAEDLAltered proinsulin folding kinetics
Central domainGGGP (residues 14–17)GGAED (residues 15–19)Higher rat flexibility influences binding
C-terminal pentapeptideGSLQᴳEGSLQSpecies-specific receptor interactions

Compounds Mentioned:

  • C-Peptide 2 (rat) trifluoroacetate salt
  • Des-(27-31)C-Peptide
  • Proinsulin (rat)
  • Insulin (rat)
  • Prohormone Convertase 1/3 (PC1/3)
  • Prohormone Convertase 2 (PC2)
  • Carboxypeptidase E

Properties

CAS Number

41594-08-5

Product Name

C-Peptide 2 (rat) trifluoroacetate salt

IUPAC Name

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[2-[(2S)-2-[[2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-4-amino-1-carboxy-4-oxobutyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C135H222N38O49

Molecular Weight

3161.4 g/mol

InChI

InChI=1S/C135H222N38O49/c1-59(2)47-81(163-117(204)77(33-41-100(186)187)157-124(211)84(50-62(7)8)164-116(203)74(29-36-90(137)175)155-111(198)70(20)152-129(216)105(64(11)12)169-119(206)76(31-38-92(139)177)159-128(215)89-27-24-46-173(89)133(220)87(53-104(194)195)167-118(205)78(34-42-101(188)189)160-131(218)107(66(15)16)168-113(200)72(136)28-40-99(184)185)114(201)147-55-95(180)144-54-94(179)145-58-98(183)172-45-23-26-88(172)127(214)148-56-96(181)149-67(17)109(196)146-57-97(182)153-86(52-103(192)193)126(213)165-85(51-63(9)10)125(212)156-75(30-37-91(138)176)121(208)171-108(71(21)174)132(219)166-82(48-60(3)4)122(209)150-68(18)112(199)162-83(49-61(5)6)123(210)158-79(35-43-102(190)191)120(207)170-106(65(13)14)130(217)151-69(19)110(197)154-73(25-22-44-143-135(141)142)115(202)161-80(134(221)222)32-39-93(140)178/h59-89,105-108,174H,22-58,136H2,1-21H3,(H2,137,175)(H2,138,176)(H2,139,177)(H2,140,178)(H,144,180)(H,145,179)(H,146,196)(H,147,201)(H,148,214)(H,149,181)(H,150,209)(H,151,217)(H,152,216)(H,153,182)(H,154,197)(H,155,198)(H,156,212)(H,157,211)(H,158,210)(H,159,215)(H,160,218)(H,161,202)(H,162,199)(H,163,204)(H,164,203)(H,165,213)(H,166,219)(H,167,205)(H,168,200)(H,169,206)(H,170,207)(H,171,208)(H,184,185)(H,186,187)(H,188,189)(H,190,191)(H,192,193)(H,194,195)(H,221,222)(H4,141,142,143)/t67-,68-,69-,70-,71+,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,105-,106-,107-,108-/m0/s1

InChI Key

FTQDECCCBSIKKA-KSSULORUSA-N

SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C1CCCN1C(=O)CNC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C1CCCN1C(=O)CNC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)N)O

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